iso-Valeraldehyde-D7

説明

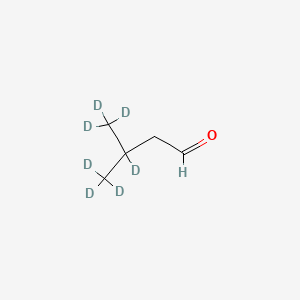

Structure

3D Structure

特性

IUPAC Name |

3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D3,2D3,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHRJJRRZDOVPD-TXVPSQRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Application of iso-Valeraldehyde-D7

Abstract

This technical guide provides a comprehensive overview of iso-Valeraldehyde-D7, a deuterated analogue of the naturally occurring branched-chain aldehyde, isovaleraldehyde. The narrative delves into the historical context of its development, rooted in the broader advancements of stable isotope labeling and the understanding of the kinetic isotope effect. We will explore the synthetic methodologies for its preparation, analytical techniques for its characterization, and its critical applications in modern scientific research, particularly in the fields of drug metabolism, pharmacokinetics, and environmental analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of isotopically labeled compounds in their work.

Introduction: The Dawn of a Heavier Aldehyde

The journey of iso-Valeraldehyde-D7 does not begin with its own isolated discovery but is intrinsically linked to the groundbreaking work on deuterium by Harold Urey in 1931, which earned him the Nobel Prize in Chemistry in 1934.[1] The subsequent exploration of deuterium's properties revealed its profound impact on the rates of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[2][3] The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it.[2][3] This fundamental principle laid the groundwork for the strategic use of deuterium labeling in chemistry and biology.

The 1960s saw the first applications of the deuterium KIE in drug metabolism studies, with investigations into deuterated morphine.[2][4][5] Researchers realized that by selectively replacing hydrogen with deuterium at sites of metabolic attack, they could slow down the metabolic process, thereby altering a drug's pharmacokinetic profile.[2][3] This realization sparked the synthesis of a vast array of deuterated compounds, including aldehydes, which are important building blocks in organic synthesis and are metabolites of many xenobiotics.[] While a specific "discovery" date for iso-Valeraldehyde-D7 is not documented, its emergence is a logical progression from these foundational discoveries, driven by the need for stable, non-radioactive internal standards and metabolic tracers.

The "Why": Understanding the Power of Deuterium Labeling

The core value of iso-Valeraldehyde-D7 lies in the strategic replacement of seven hydrogen atoms with deuterium. This substitution offers several key advantages in scientific research:

-

Kinetic Isotope Effect (KIE): As mentioned, the cleavage of a C-D bond is slower than that of a C-H bond.[2][3] This effect is particularly significant in reactions where C-H bond breaking is the rate-determining step, such as in many cytochrome P450 (CYP) enzyme-mediated metabolic pathways.[2][4] By using deuterated compounds, researchers can probe reaction mechanisms and modulate metabolic rates.

-

Internal Standards in Mass Spectrometry: In quantitative analysis using mass spectrometry (MS), an ideal internal standard should behave chemically and physically identically to the analyte of interest but be distinguishable by mass. Deuterated compounds are perfect for this role. iso-Valeraldehyde-D7 co-elutes with its non-deuterated counterpart during chromatographic separation, experiences similar ionization efficiency, and corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[7][8]

-

Metabolic Tracers: Deuterium is a stable, non-radioactive isotope, making it a safe and effective tracer for metabolic studies in vitro and in vivo. By administering a deuterated compound, researchers can follow its metabolic fate by tracking the appearance of deuterated metabolites using MS-based techniques.

Synthesis and Characterization of iso-Valeraldehyde-D7

The synthesis of deuterated aldehydes has evolved from classical methods to more efficient modern techniques.[]

Synthetic Methodologies

Several strategies can be employed for the synthesis of deuterated aldehydes, including iso-Valeraldehyde-D7.[][9]

-

Reduction of Carboxylic Acid Derivatives: A common approach involves the reduction of a corresponding carboxylic acid derivative (e.g., ester or acid chloride) with a deuterium-donating reducing agent like lithium aluminum deuteride (LiAlD₄). The resulting deuterated alcohol can then be oxidized to the aldehyde.[9]

-

Deuterium Gas Exchange: Catalytic hydrogen-deuterium exchange reactions using deuterium gas (D₂) in the presence of a metal catalyst can introduce deuterium into a molecule.

-

Modern Catalytic Methods: More recent advancements include N-heterocyclic carbene (NHC) catalyzed H/D exchange with D₂O as the deuterium source, offering a practical and cost-effective method for a wide range of aldehydes.[10] Another one-pot approach utilizes the H/D exchange of pyridinium salt intermediates followed by oxidation.[11]

Experimental Protocol: A Generalized Synthesis of iso-Valeraldehyde-D7 via Reduction and Oxidation

-

Esterification: Convert isovaleric acid to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification).

-

Reduction with LiAlD₄: In an inert, anhydrous atmosphere, slowly add the isovalerate ester to a stirred suspension of lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C.

-

Quenching: After the reaction is complete, carefully quench the excess LiAlD₄ by the sequential addition of water and a sodium hydroxide solution.

-

Extraction: Extract the resulting deuterated isoamyl alcohol (3-methyl-1-butanol-d9) with an organic solvent.

-

Oxidation: Oxidize the deuterated alcohol to iso-Valeraldehyde-D7 using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

-

Purification: Purify the final product by distillation or column chromatography.

Analytical Characterization

Confirming the identity, purity, and isotopic enrichment of iso-Valeraldehyde-D7 is crucial. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum will show a significant reduction or complete absence of signals corresponding to the seven deuterated positions. The remaining proton signals can confirm the structural integrity of the carbon skeleton.

-

²H NMR Spectroscopy: Deuterium NMR provides direct evidence of the positions and extent of deuteration.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show characteristic shifts for the carbons attached to deuterium, often appearing as multiplets due to C-D coupling.

-

Mass Spectrometry: MS is used to determine the molecular weight and confirm the level of deuterium incorporation. The molecular ion peak will be shifted by +7 mass units compared to the unlabeled compound. Gas chromatography-mass spectrometry (GC-MS) is often used for this analysis.[8][12]

Table 1: Spectroscopic Data Summary for iso-Valeraldehyde-D7

| Technique | Expected Observation |

| ¹H NMR | Absence of signals for -CD₃, -CD-, -CD₂-, and -CDO protons. |

| ²H NMR | Presence of signals corresponding to the deuterated positions. |

| ¹³C NMR | Characteristic multiplets for carbons bonded to deuterium. |

| Mass Spec. | Molecular ion (M+) at m/z = 93.18. |

Applications in Research and Development

The unique properties of iso-Valeraldehyde-D7 make it an invaluable tool in various scientific disciplines.

Internal Standard for Quantitative Analysis

The most common application of iso-Valeraldehyde-D7 is as an internal standard for the accurate quantification of isovaleraldehyde in complex matrices such as food, beverages, and biological samples.[13][14] Isovaleraldehyde is a naturally occurring compound that contributes to the flavor and aroma of many products and can also be a biomarker for certain metabolic conditions.[][16][17]

Workflow: Quantification of Isovaleraldehyde using iso-Valeraldehyde-D7 Internal Standard

Caption: Workflow for quantitative analysis using an internal standard.

Metabolic Studies

Isovaleraldehyde is a metabolite of the amino acid leucine and is involved in various metabolic pathways.[18] Its biotransformation typically involves oxidation to isovaleric acid by aldehyde dehydrogenase.[18] iso-Valeraldehyde-D7 can be used as a tracer to study the kinetics and pathways of isovaleraldehyde metabolism in vitro using cell cultures or liver microsomes, and in vivo in animal models.

Diagram: Metabolic Fate of iso-Valeraldehyde-D7

Caption: Tracing the metabolism of iso-Valeraldehyde-D7.

Probing Reaction Mechanisms

The kinetic isotope effect observed with iso-Valeraldehyde-D7 can be a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. By comparing the reaction rates of the deuterated and non-deuterated forms, researchers can determine if the cleavage of a C-H bond at a specific position is the rate-limiting step of the reaction.

Conclusion

iso-Valeraldehyde-D7, while not having a singular moment of discovery, represents the culmination of decades of research in isotope chemistry and its application to the life sciences. Its utility as an internal standard for precise quantification and as a metabolic tracer underscores the importance of stable isotope labeling in modern research. As analytical instrumentation continues to improve in sensitivity and resolution, the demand for high-purity deuterated compounds like iso-Valeraldehyde-D7 will undoubtedly grow, enabling new discoveries in drug development, diagnostics, and environmental science.

References

- Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. (n.d.). Nature Communications.

- One-Pot Synthesis of Deuterated Aldehydes from Arylmethyl Halides. (2018). Organic Letters.

- Recent Progress in the Synthesis of Deuterated Aldehyde. (n.d.). Bulletin of the Chemical Society of Japan.

- Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. (2025). BenchChem.

- The kinetic isotope effect in the search for deuterated drugs. (2010). Drug News & Perspectives.

- Deuteration of Aldehydes Based on DCL™ - Deuterium Technology Platform. (n.d.). BOC Sciences.

- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (n.d.). PMC - NIH.

- The kinetic isotope effect in the search for deuterated drugs. (2010). PubMed.

- Methods for the synthesis of deuterated aldehydes. (n.d.). ResearchGate.

- Isovaleraldehyde. (n.d.). Santa Cruz Biotechnology.

- Deuterated drug. (n.d.). Wikipedia.

- iso-Valeraldehyde-[d7]. (n.d.). BOC Sciences.

- Isovaleraldehyde. (n.d.). Wikipedia.

- Isovaleraldehyde Uses: From Fragrance to Pharmaceuticals. (2024). Guidechem.

- ISOVALERALDEHYDE. (n.d.). Sanjay Chemicals (India) Pvt. Ltd..

- Isovaleraldehyde 97 590-86-3. (n.d.). Merck Millipore.

- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu.

- Application Note: Quantification of Isobutyraldehyde in Environmental Water Samples using Isobutyraldehyde-D7 Internal Standard. (2025). Benchchem.

- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). Molecules.

Sources

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Portico [access.portico.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. sanjaychemindia.com [sanjaychemindia.com]

- 14. merckmillipore.com [merckmillipore.com]

- 16. Isovaleraldehyde - Wikipedia [en.wikipedia.org]

- 17. Page loading... [guidechem.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

Isovaleraldehyde & Isotopologues: Metabolic Tracing, Toxicology, and Analytical Standardization

[1]

Executive Summary

Isovaleraldehyde (3-methylbutanal) is a branched-chain aldehyde derived primarily from the catabolism of L-leucine.[1] While often categorized merely as a potent flavor compound (malty, fruity, cocoa-like), its biological significance extends into metabolic flux analysis, aldehyde dehydrogenase (ALDH) enzymology, and toxicology. This guide analyzes the biochemical lifecycle of isovaleraldehyde, the critical role of its isotopologues (e.g.,

Chemical & Biological Fundamentals

Isovaleraldehyde (

The Leucine Connection

The endogenous production of isovaleraldehyde is inextricably linked to L-leucine metabolism. Unlike straight-chain aldehydes formed from lipid peroxidation, isovaleraldehyde is a structural marker of branched-chain amino acid (BCAA) degradation.

-

Mammalian Pathway: Leucine is transaminated to

-ketoisocaproate (KIC). While the canonical pathway directs KIC toward isovaleryl-CoA via the branched-chain -

Fungal/Microbial Pathway (Ehrlich Pathway): In Saccharomyces cerevisiae and gut microbiota, KIC is decarboxylated by

-keto acid decarboxylases (Pdc1p, Pdc5p, Pdc6p, Aro10p) directly to isovaleraldehyde, which is then reduced to isoamyl alcohol or oxidized to isovaleric acid.

Sensory Receptor Interaction

Isovaleraldehyde is a potent ligand for specific mammalian olfactory receptors (ORs). It triggers perception thresholds in the low ppb range. Research suggests it binds to receptors tuned for hydrophobic alkyl aldehydes, initiating cAMP-dependent signaling cascades in olfactory sensory neurons.

Metabolic Pathways & Enzymology[3][4][5]

The clearance and conversion of isovaleraldehyde are governed by the Aldehyde Dehydrogenase (ALDH) superfamily. Understanding this axis is crucial for drug developers targeting ALDH2 (e.g., in alcohol use disorder or ischemic protection) as isovaleraldehyde serves as a competitive substrate.

ALDH-Mediated Oxidation

The detoxification of isovaleraldehyde to isovaleric acid is primarily catalyzed by mitochondrial ALDH2 and cytosolic ALDH1A1 .

-

Mechanism: The cysteine residue in the ALDH active site attacks the carbonyl carbon of isovaleraldehyde, forming a thiohemiacetal intermediate. Hydride transfer to

follows, releasing isovaleric acid. -

Clinical Relevance: In individuals with the ALDH2*2 polymorphism (common in East Asian populations), the oxidation of isovaleraldehyde is impaired, potentially leading to accumulation and increased protein adduct formation, analogous to acetaldehyde toxicity.

Visualization: The Leucine-Isovaleraldehyde Axis

The following diagram illustrates the bifurcation of Leucine metabolism and the central role of isovaleraldehyde.

Caption: Figure 1. Metabolic bifurcation of L-Leucine. Isovaleraldehyde is the key intermediate in the Ehrlich pathway, cleared by ALDH.

Isotopologues in Research

Isotopologues—molecules differing only in their isotopic composition (e.g., Isovaleraldehyde-

Stable Isotope Dilution Assays (SIDA)

Quantifying volatile aldehydes in complex matrices (plasma, urine, cell lysate) is notoriously difficult due to:

-

High Volatility: Loss of analyte during sample preparation.

-

Chemical Instability: Oxidation to acid or polymerization.

-

Matrix Effects: Ion suppression in LC-MS or carrier gas discrimination in GC-MS.

The Solution: Using a stable isotopologue (e.g.,

-

Protocol: The IS is added before any extraction or derivatization.

-

Mechanism: Since the IS and the endogenous analyte possess near-identical physicochemical properties, any loss during extraction or variation in ionization efficiency affects both equally. The ratio of Analyte/IS remains constant, ensuring high accuracy.

Kinetic Isotope Effects (KIE)

Deuterated isovaleraldehyde is used to probe enzyme mechanisms. If the cleavage of the C-H bond at the aldehyde position is the rate-limiting step in ALDH oxidation, substituting Hydrogen with Deuterium (C-D) will significantly slow the reaction rate (Primary KIE). This helps map the transition states of novel ALDH inhibitors or activators.

Metabolic Flux Analysis

In fermentation studies, feeding yeast with L-Leucine-

Analytical Methodologies

Accurate measurement requires derivatization to stabilize the aldehyde function.

Derivatization Strategies

Direct injection is rarely suitable due to volatility.

-

DNPH (2,4-Dinitrophenylhydrazine): Forms stable hydrazones, suitable for HPLC-UV or LC-MS.

-

PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine): Forms oximes, ideal for GC-MS due to high electron affinity (excellent for Negative Chemical Ionization).

Protocol: GC-MS Quantification using Isovaleraldehyde- [1]

Objective: Quantify trace isovaleraldehyde in biological fluid.

-

Sample Prep: Aliquot 200 µL of plasma/supernatant.

-

Internal Standard Addition: Spike with 10 µL of Isovaleraldehyde-

(10 µg/mL in methanol). Crucial: Spike before derivatization. -

Derivatization: Add 50 µL PFBHA solution (20 mg/mL). Incubate at 60°C for 30 mins.

-

Extraction: Liquid-liquid extraction with hexane.

-

GC-MS Analysis:

-

Column: DB-5MS or equivalent.

-

Ionization: Electron Impact (EI) or NCI.

-

SIM Mode: Monitor specific ions for the oxime derivatives.

-

Analyte (Unlabeled): m/z corresponding to

or molecular ion. -

IS (Labeled): m/z shifted by +6 Da.

-

-

Visualization: SIDA Workflow

Caption: Figure 2. Stable Isotope Dilution Assay (SIDA) workflow for precise aldehyde quantification.

Summary of Quantitative Properties

| Parameter | Isovaleraldehyde (Native) | Isovaleraldehyde- | Significance |

| Formula | IS has +6 Da mass shift | ||

| Boiling Point | 92.5°C | ~91-92°C | Co-elutes in GC (critical for IS) |

| Main Fragment (PFBHA) | m/z 181 (oxime fragment) | m/z 187 | Distinct MS channels allow separation |

| ALDH | 100% (Reference) | <100% (Likely) | Kinetic Isotope Effect (KIE) |

References

-

Biosynthesis & Ehrlich Pathway: Hazelwood, L. A., et al. (2008). "The Ehrlich pathway for fusel alcohol production: a century of research on Saccharomyces cerevisiae metabolism." Applied and Environmental Microbiology. Link

-

ALDH Enzymology: Koppaka, V., et al. (2012). "Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application." Pharmacological Reviews. Link

-

Analytical Methods (SIDA): Luo, D., et al. (2022). "Simultaneous determination of aldehydes in biological matrices by stable isotope dilution GC-MS." Journal of Chromatography B. Link

-

Olfactory Receptors: Trimmer, C., et al. (2019). "Genetic variation across the human olfactory receptor repertoire alters odor perception." Proceedings of the National Academy of Sciences. Link

-

Toxicity & Metabolism: O'Brien, P. J., et al. (2005). "Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health."[1][2][3] Critical Reviews in Toxicology. Link

Technical Guide: The Role of Isovaleraldehyde in Flavor Chemistry

Part 1: Executive Summary

Isovaleraldehyde (3-methylbutanal; IVAld) is a potent Strecker aldehyde that serves as a cornerstone in the flavor architecture of fermented beverages, cocoa products, and pharmaceutical masking agents. Unlike simple esters that provide top-note volatility, IVAld functions as a "bridge" molecule—linking the savory depth of Maillard reaction products with the ethereal lift of fruit esters.

Its role is dualistic: at trace levels (<1 ppm), it imparts desirable malty, nutty, and cocoa notes essential for authentic chocolate and aged spirit profiles. At elevated concentrations, it manifests as a defect, contributing to "sweaty" or rancid off-flavors. This guide dissects the mechanistic formation, sensory psychophysics, and rigorous analytical quantification of isovaleraldehyde, providing a self-validating framework for its manipulation in complex matrices.

Part 2: Chemical Fundamentals & Physicochemical Properties[1]

To control IVAld in a formulation, one must first master its volatility and phase distribution. It is a branched-chain aldehyde, making it significantly more stable than its linear counterparts (e.g., valeraldehyde) but highly susceptible to oxidation.

Table 1: Physicochemical Profile of Isovaleraldehyde

| Property | Value | Implications for Application |

| IUPAC Name | 3-Methylbutanal | Standard nomenclature for regulatory filing. |

| CAS Number | 590-86-3 | Unique identifier for inventory/safety. |

| Molecular Weight | 86.13 g/mol | Low MW facilitates rapid headspace saturation. |

| Boiling Point | 92.5 °C | High volatility; requires cooled injection ports to prevent loss. |

| LogP (Octanol/Water) | ~1.23 | Moderate lipophilicity; partitions readily into fat phases (chocolate). |

| Odor Threshold (Water) | 0.1 – 1.0 ppb | Extremely potent; trace contamination is perceptible. |

| Odor Threshold (Air) | ~0.0002 mg/m³ | Bio-active at parts-per-trillion levels. |

| Flash Point | -5 °C | Class IB Flammable Liquid; requires explosion-proof handling. |

Part 3: Mechanisms of Formation

Understanding the genesis of IVAld is critical for modulating its concentration. It is produced via two distinct primary pathways: Abiotic Strecker Degradation (thermal processing) and Biotic Ehrlich Pathway (fermentation).

The Strecker Degradation (Thermal)

In heat-processed foods (cocoa roasting, coffee roasting, baking), IVAld is the specific degradation product of Leucine .

-

Condensation: Leucine reacts with an

-dicarbonyl (formed from sugar fragmentation) to form a Schiff base. -

Decarboxylation: The Schiff base undergoes decarboxylation, losing

. -

Hydrolysis: The resulting imine is hydrolyzed to release IVAld and an

-aminoketone.

Expert Insight: The rate of this reaction is pH-dependent. Lowering pH suppresses the nucleophilic attack of the amino group, thereby reducing IVAld formation during processing.

The Ehrlich Pathway (Fermentation)

In fermented beverages (beer, whiskey), yeast (Saccharomyces cerevisiae) metabolizes Leucine as a nitrogen source.[1]

-

Transamination: Leucine is converted to

-ketoisocaproate (a keto acid). -

Decarboxylation: The keto acid is decarboxylated by pyruvate decarboxylase (Pdc) to form Isovaleraldehyde .

-

Reduction/Oxidation: The yeast cell typically reduces IVAld to Isoamyl Alcohol (fusel oil) to maintain redox balance. However, if NADH is limiting, IVAld accumulates and leaks into the medium.

Visualization: Dual-Origin Synthesis Pathways

Figure 1: Dual biosynthetic pathways for Isovaleraldehyde formation via thermal Strecker degradation and yeast metabolism.

Part 4: Analytical Methodology

Quantifying IVAld requires overcoming its high volatility and reactivity.[2] Direct injection often yields poor reproducibility. The "Gold Standard" method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS .

Protocol: HS-SPME-GC-MS Quantification

Objective: Quantify IVAld in a complex aqueous matrix (e.g., wort or drug suspension) with a limit of detection (LOD) < 1 ppb.

Reagents:

-

Internal Standard (IS): Isovaleraldehyde-d6 (deuterated) or 2-methyl-3-heptanone (if isotopic labels unavailable).

-

Salt: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

-

Matrix Modifier: 0.1 M HCl (to stop enzymatic activity and salt out volatiles).

Workflow:

-

Sample Preparation:

-

Aliquot 5.0 mL of sample into a 20 mL headspace vial.

-

Add 1.5 g NaCl (Saturation improves partition coefficient

). -

Add 10 µL of Internal Standard solution (50 ppm in methanol).

-

Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

-

-

Incubation & Extraction:

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Note: The Carboxen layer is critical for trapping small molecules like IVAld.

-

Equilibration: 40°C for 10 min with agitation (250 rpm).

-

Extraction: Expose fiber to headspace for 30 min at 40°C. Expert Note: Do not exceed 50°C; higher temps favor water displacement on the fiber, reducing analyte recovery.

-

-

GC-MS Configuration:

-

Inlet: Splitless mode, 250°C. Desorption time: 3 min. Use a narrow-bore liner (0.75 mm ID) to sharpen peaks.

-

Column: DB-624 or ZB-WAX (30m x 0.25mm x 1.4µm). Thick film required for retention of low MW volatiles.

-

Oven Program: 35°C (hold 5 min) -> 10°C/min -> 230°C. Initial low temp is mandatory to resolve IVAld from solvent peaks.

-

MS Detection: SIM Mode (Selected Ion Monitoring).

-

Target Ion: m/z 58 (Base peak, McLafferty rearrangement).

-

Qualifier Ions: m/z 57, 41, 29.

-

-

Visualization: Analytical Workflow

Figure 2: Optimized HS-SPME-GC-MS workflow for trace aldehyde analysis.

Part 5: Sensory Architecture & Industrial Application

Psychophysics and Flavor Pairing

Isovaleraldehyde exhibits a non-linear sensory response.

-

< 50 ppb: Fruity, peach-like, ethereal.[3]

-

50 - 1000 ppb: Malty, cocoa, dark chocolate, nutty.

-

> 1 ppm: Acrid, sweaty, rancid cheese.

Flavor Pairing Logic: In chocolate formulations, IVAld is essential. Synthetic chocolate flavors lacking IVAld taste "flat" or "candy-like." The aldehyde provides the "fermented" backbone that mimics the curing process of cocoa beans. In drug development, it is often used in "masking" flavors (e.g., bubblegum or chocolate-mint) to cover bitter amine APIs, as the aldehyde can chemically interact with amine groups (Schiff base formation) or sensorially distract via its high volatility.

Stability and Reactivity

-

Oxidation: IVAld rapidly oxidizes to Isovaleric Acid (sweaty/cheese odor) upon exposure to air. Formulations must be stored under nitrogen headspace.

-

Acetal Formation: In alcoholic solutions (e.g., flavor extracts), IVAld reacts with ethanol to form diethyl acetals. While this stabilizes the molecule, it changes the odor profile from "sharp malt" to "soft fruity."

-

Protocol Adjustment: When analyzing aged alcoholic beverages, one must account for the acetal fraction to understand the "potential" aldehyde content.

-

References

-

Smit, B. A., et al. (2005). "The occurrence and formation of aldehydes in beer." Journal of the Institute of Brewing.

-

Rizzi, G. P. (2008). "The Strecker Degradation of Amino Acids: Newer Findings Concerning the Formation of Strecker Aldehydes." Journal of Agricultural and Food Chemistry.

-

Hazelwood, L. A., et al. (2008). "The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism."[1][4] Applied and Environmental Microbiology. [4]

-

Chin, H. W., et al. (2007). "Reactivity of Strecker aldehydes with amino acids in model systems." Food Chemistry.

-

Good Scents Company. (2023). "Isovaleraldehyde: Organoleptic Properties and Safety." The Good Scents Company Information System.

Sources

Methodological & Application

Application Note: High-Precision Quantification of Isovaleraldehyde in Food Matrices by Stable Isotope Dilution Assay Using iso-Valeraldehyde-D7

Abstract

This application note presents a robust and highly accurate method for the quantification of isovaleraldehyde in various food samples. Isovaleraldehyde, a key volatile compound, contributes significantly to the aroma profile of numerous food products, imparting malty, fruity, and chocolate-like notes.[1] Its concentration is a critical quality parameter in industries such as brewing, baking, and flavor manufacturing. To overcome challenges associated with matrix effects and analyte loss during sample preparation, this method employs a stable isotope dilution assay (SIDA) with iso-valeraldehyde-D7 as the internal standard.[2][3][4] The protocol details a headspace solid-phase microextraction (HS-SPME) technique for sample preparation, followed by analysis using gas chromatography-mass spectrometry (GC-MS).[5][6][7] This comprehensive guide is intended for researchers, quality control analysts, and scientists in the food and beverage industry, providing a validated framework for the precise and reliable measurement of isovaleraldehyde.

Introduction: The Rationale for Isotopic Dilution

Isovaleraldehyde (3-methylbutanal) is a significant flavor compound found in a wide array of foods and beverages, including beer, bread, cheese, and coffee.[1] Its presence, even at trace levels, can profoundly impact the sensory perception of a product. Accurate quantification of such volatile compounds is often complicated by the complexity of the food matrix, which can lead to variable extraction efficiencies and ion suppression or enhancement during analysis.

The Stable Isotope Dilution Assay (SIDA) is the gold standard for quantitative analysis in complex matrices.[2][3] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, iso-valeraldehyde-D7—to the sample at the earliest stage of preparation.[8] Because the deuterated internal standard is chemically and physically almost identical to the native analyte, it experiences the same losses during extraction and the same ionization response in the mass spectrometer.[4][9] By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, independent of sample matrix variations and recovery rates.[9]

This document provides a detailed protocol for the application of SIDA, coupled with HS-SPME and GC-MS, for the determination of isovaleraldehyde in food samples.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and accuracy, encompassing sample preparation, analyte extraction, and instrumental analysis. The key stages are outlined below, with detailed protocols provided in the subsequent sections.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research progress in the synthesis of stable isotopes of food flavour compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brewingscience.de [brewingscience.de]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. jib.cibd.org.uk [jib.cibd.org.uk]

- 6. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples [mdpi.com]

- 7. Headspace solid-phase microextraction use for the characterization of volatile compounds in vegetable oils of different sensory quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Targeted Metabolomics of Short-Chain Aldehydes

This Application Note and Protocol is designed for researchers in metabolomics and drug development, focusing on the high-precision quantification of Isovaleraldehyde (3-methylbutanal) using its deuterated isotopologue, Isovaleraldehyde-D7 , as an Internal Standard (IS).

Precision Quantification of Isovaleraldehyde in Biofluids Using Isovaleraldehyde-D7 and Isotope Dilution LC-MS/MS

Abstract

Isovaleraldehyde (3-methylbutanal) is a critical volatile intermediate in the catabolism of branched-chain amino acids (leucine) and a marker of lipid peroxidation. Accurate quantification in biological matrices (plasma, urine, cell culture media) is challenging due to its high volatility and reactivity. This guide details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using Isovaleraldehyde-D7 as an internal standard. By employing 2,4-Dinitrophenylhydrazine (DNPH) derivatization coupled with LC-MS/MS, this workflow overcomes matrix effects and derivatization variability, ensuring data integrity for metabolic flux analysis and biomarker discovery.

Introduction & Biological Significance[1]

2.1 The Metabolite: Isovaleraldehyde

Isovaleraldehyde is a Strecker aldehyde formed primarily through the transamination and decarboxylation of L-Leucine . It serves as a gateway molecule in several critical pathways:

-

Leucine Catabolism: Precursor to Isovaleryl-CoA, feeding into the Krebs cycle.

-

Oxidative Stress: A secondary product of lipid peroxidation, serving as a volatile biomarker for cellular oxidative injury.

-

Microbiome Activity: Produced by gut bacteria (e.g., Staphylococcus, Lactobacillus) during fermentation, correlating with specific dysbiotic states.

2.2 Why Isovaleraldehyde-D7?

In metabolomics, "quantification by analogy" (using a similar but non-identical standard) fails for volatile aldehydes due to variable evaporation rates and derivatization kinetics. Isovaleraldehyde-D7 (C₅H₃D₇O) provides the necessary rigorous control:

-

Co-Elution: It elutes at the nearly identical retention time as the analyte, experiencing the exact same matrix suppression/enhancement in the ESI source.

-

Reaction Compensation: It undergoes DNPH derivatization at the same rate, correcting for incomplete reaction yields.

-

Mass Shift (+7 Da): The +7 Da shift prevents "cross-talk" from natural ¹³C isotopes of the endogenous analyte, ensuring a clean background for trace-level detection.

Technical Principle: DNPH Derivatization & IDMS

Volatile aldehydes are difficult to analyze directly by LC-MS due to poor ionization and instability. We utilize Derivatization-based IDMS :

-

Spiking: The sample is spiked with Isovaleraldehyde-D7 before any processing.

-

Stabilization: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the carbonyl group under acidic conditions to form a stable hydrazone derivative.

-

Analysis: The derivative is non-volatile, hydrophobic (suitable for C18 retention), and ionizes strongly in Negative ESI mode.

Reaction Mechanism

Experimental Protocol

4.1 Materials & Reagents

-

Analyte: Isovaleraldehyde (Authentic Standard).

-

Internal Standard: Isovaleraldehyde-D7 (CAS 1394230-51-3, >98% atom % D).

-

Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH), recrystallized.

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid.

-

Buffer: Citrate Buffer (1M, pH 3.0).

4.2 Visualization: Metabolic Context & Workflow

Caption: Figure 1.[1][2][3] Biological origin of Isovaleraldehyde and the integrated IDMS analytical workflow.

4.3 Step-by-Step Procedure

Step 1: Internal Standard Preparation

-

Prepare a stock solution of Isovaleraldehyde-D7 at 1 mg/mL in Acetonitrile.

-

Dilute to a working concentration of 10 µg/mL (adjust based on expected endogenous levels). Store at -20°C in gas-tight vials.

Step 2: Sample Preparation & Derivatization

-

Aliquot: Transfer 50 µL of sample (Plasma/Urine) into a 1.5 mL HPLC vial.

-

Spike: Add 10 µL of Isovaleraldehyde-D7 working solution. Vortex briefly (5s).

-

Precipitate (Optional for Plasma): Add 150 µL cold ACN. Vortex, centrifuge (10,000 x g, 5 min). Transfer supernatant to a fresh vial.

-

Derivatize: Add 50 µL of DNPH Reagent (2 mg/mL in 1M Citrate Buffer, pH 3.0).

-

Note: The acidic pH is critical for the hydrazone formation.

-

-

Incubate: Seal cap tightly. Incubate at 60°C for 30 minutes .

-

Why? Heat accelerates the reaction and ensures completion for sterically hindered aldehydes.

-

-

Quench/Dilute: Cool to room temperature. Add 200 µL of 50% ACN/Water.

Step 3: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[4]

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 5 µL.

Table 1: LC Gradient Program

| Time (min) | % B (Acetonitrile) | Description |

| 0.0 | 40 | Initial Hold |

| 1.0 | 40 | Isocratic loading |

| 8.0 | 95 | Elution of derivatives |

| 10.0 | 95 | Column Wash |

| 10.1 | 40 | Re-equilibration |

| 13.0 | 40 | End |

Step 4: Mass Spectrometry Parameters (ESI-) Operate in Negative Ion Mode (ESI-). The DNPH derivatives ionize best by losing a proton from the amine nitrogen.

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Isovaleraldehyde-DNPH | 265.1 | 163.0 | 15 | 50 |

| Isovaleraldehyde-D7-DNPH | 272.1 | 163.0 | 15 | 50 |

-

Note: The product ion m/z 163.0 corresponds to the dinitrophenyl anion fragment, which is common to both. The specificity comes from the precursor ion shift (+7 Da).

Data Analysis & Validation

5.1 Calculation

Quantification is performed using the Response Factor (RF) derived from the calibration curve.

5.2 Quality Control Criteria

-

Linearity: R² > 0.99 over the range 10 nM – 100 µM.

-

IS Consistency: The peak area of Isovaleraldehyde-D7 should not vary by >15% across the batch.

-

Blank Check: Analyze a "Solvent + DNPH" blank to ensure no background contamination (aldehydes are ubiquitous in laboratory air).

Troubleshooting & Tips

-

Volatility: Never evaporate the sample to dryness before derivatization. Isovaleraldehyde will be lost. Always derivatize in the aqueous/organic mix first.

-

Isomer Separation: Isovaleraldehyde (3-methylbutanal) and Valeraldehyde (pentanal) are isomers (MW 86). They have the same MRM transitions (265->163). Chromatographic separation is mandatory.

-

Check: Isovaleraldehyde typically elutes slightly earlier than Valeraldehyde on a C18 column due to the branched structure.

-

-

Background Contamination: DNPH reagent often contains traces of aldehydes. Recrystallize DNPH or buy "LC-MS grade" derivatization kits.

References

-

Li, J., et al. (2024).[5] "Rapid quantification of isovaleraldehyde in sake by HPLC with post-column fluorescent derivatisation." Journal of the Institute of Brewing.[5][6] Link[5]

-

Monedeiro, F., et al. (2023). "Microbial Volatiles as Diagnostic Biomarkers of Bacterial Lung Infection in Mechanically Ventilated Patients." Clinical Infectious Diseases. Link

-

EPA Method 8315A. (1996). "Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." U.S. Environmental Protection Agency. Link

-

Santa Cruz Biotechnology. "iso-Valeraldehyde-D7 Product Data." SCBT. Link

-

Vuckovic, D. (2012). "Current trends and challenges in sample preparation for global metabolomics of biological fluids." Analytical and Bioanalytical Chemistry. Link

Sources

Application Note: iso-Valeraldehyde-D7 as a Versatile Tracer in Chemical Reaction Studies

Abstract: The use of stable isotope-labeled compounds has become an indispensable tool in modern chemical and biomedical research.[1] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the multifaceted applications of iso-valeraldehyde-d7 (3-methylbutanal-d7) as a tracer. By replacing seven hydrogen atoms with deuterium, this molecule becomes a powerful probe for elucidating reaction mechanisms, quantifying metabolic turnover, and serving as a robust internal standard in mass spectrometry-based assays. We present the fundamental principles, detailed experimental protocols, and data interpretation guidelines to empower researchers to integrate this tracer into their workflows effectively.

The Principle of Stable Isotope Tracing

Stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive variants of elements that contain an additional neutron. Their use as tracers is predicated on a key principle: isotopically labeled molecules are chemically and functionally almost identical to their unlabeled counterparts but are distinguishable by mass-sensitive analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Why Use Deuterium?

The primary advantage of stable isotope tracers is their safety, allowing for use in a wide range of studies without the regulatory and disposal burdens associated with radioisotopes.[3] Deuterium labeling, in particular, offers several benefits:

-

High Isotopic Abundance: Deuterated reagents can be synthesized with very high levels of isotopic enrichment.

-

Significant Mass Shift: The replacement of multiple protons with deuterons creates a clear mass shift in MS, minimizing spectral overlap with the unlabeled analyte.

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference in bond energy can lead to a slower rate for reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect.[4] This effect is a powerful tool for investigating reaction mechanisms.

iso-Valeraldehyde-d7 is an ideal tracer due to its role as a common building block in organic synthesis and its presence in various biological and industrial processes.[5]

Table 1: Physicochemical Properties of iso-Valeraldehyde and iso-Valeraldehyde-D7

| Property | iso-Valeraldehyde (3-Methylbutanal) | iso-Valeraldehyde-D7 | Rationale for Difference |

| Molecular Formula | C₅H₁₀O | C₅H₃D₇O | Replacement of 7 hydrogen atoms with deuterium. |

| Molar Mass | 86.13 g/mol [6] | 93.17 g/mol | Increased mass due to 7 additional neutrons. |

| Boiling Point | 90-93 °C[7] | Slightly higher than unlabeled | Increased molecular weight leads to stronger van der Waals forces. |

| Appearance | Colorless liquid[7] | Colorless liquid | Isotopic substitution does not affect visible properties. |

| Primary Analytical Tools | GC-MS, ¹H NMR | GC-MS, ²H NMR, ¹³C NMR | The mass shift is key for MS; ²H NMR is used for confirming deuteration.[8][9] |

Application I: Elucidation of Reaction Mechanisms via Kinetic Isotope Effect (KIE)

The KIE is one of the most definitive methods for determining the rate-determining step of a reaction and identifying which bonds are broken or formed during this step.[4] By running parallel reactions with unlabeled iso-valeraldehyde and iso-valeraldehyde-d7 and comparing the reaction rates, one can probe the involvement of the C-H bonds in the reaction mechanism.

Causality: If a C-H bond on the iso-valeraldehyde molecule is cleaved during the rate-determining step, the reaction with iso-valeraldehyde-d7 will be significantly slower. The magnitude of this rate difference (kH/kD) provides insight into the transition state of the reaction. For example, in an oxidation reaction where the aldehydic hydrogen is abstracted, a large KIE would be expected.

Experimental Protocol: Probing the Mechanism of an Aldol Condensation

This protocol describes a method to determine if the deprotonation at the α-carbon is the rate-determining step in a base-catalyzed aldol self-condensation of iso-valeraldehyde.[10]

Materials:

-

iso-Valeraldehyde

-

iso-Valeraldehyde-d7 (isotopic purity > 98%)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Anhydrous Diethyl Ether

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Internal standard (e.g., Dodecane) for GC analysis

-

GC-MS system

Procedure:

-

Reaction Setup: Prepare two identical, oven-dried, three-neck flasks equipped with magnetic stirrers, nitrogen inlets, and septa.

-

Reagent Preparation: In each flask, add anhydrous THF (20 mL). Cool the flasks to -78 °C in a dry ice/acetone bath.

-

Initiation:

-

To Flask A, add iso-valeraldehyde (5 mmol).

-

To Flask B, add iso-valeraldehyde-d7 (5 mmol).

-

-

Reaction Monitoring: To each flask, slowly add LDA solution (2.5 mL, 5 mmol) dropwise over 10 minutes.

-

Time-Point Quenching: At defined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture using a syringe and immediately quench it in a vial containing 2 mL of saturated aqueous NH₄Cl solution.

-

Workup: Add 2 mL of diethyl ether to the quenched aliquot, vortex, and separate the organic layer. Dry the organic layer over anhydrous MgSO₄.

-

Analysis: Add a known amount of dodecane internal standard to each sample. Analyze the samples by GC-MS to quantify the remaining iso-valeraldehyde (or its d7 isotopologue) by comparing its peak area to that of the internal standard.

-

Data Analysis: Plot the concentration of the starting aldehyde versus time for both reactions. Determine the initial reaction rates by calculating the slope of the initial linear portion of each curve. Calculate the KIE as the ratio of the rate for the unlabeled reaction to the rate of the deuterated reaction (KIE = RateH / RateD).

Expected Outcome: A KIE value significantly greater than 1 (typically 2-7 for primary KIE) would strongly suggest that the deprotonation at the α-carbon is the rate-determining step of the reaction.

Visualization: KIE Experimental Workflow

Caption: Workflow for a Kinetic Isotope Effect (KIE) experiment.

Application II: Quantitative Tracer Studies and Internal Standards

In complex environments like biological matrices or industrial process streams, accurately quantifying a specific compound is challenging due to matrix effects and sample loss during workup.[11] A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis because it behaves nearly identically to the analyte during extraction, derivatization, and chromatographic separation.[11][12]

Causality: Because iso-valeraldehyde-d7 has the same chemical properties as its unlabeled counterpart, it will be lost in equal proportion during sample preparation and will experience the same degree of ion suppression or enhancement in the mass spectrometer.[11] By adding a known amount of the d7-labeled standard at the very beginning of the sample preparation process, the ratio of the analyte to the standard will remain constant. This allows for highly accurate and precise quantification.

Experimental Protocol: Quantification of iso-Valeraldehyde in a Food Matrix using GC-MS

This protocol details the use of iso-valeraldehyde-d7 as an internal standard for quantifying iso-valeraldehyde in a sample like beer or olive oil.

Materials:

-

Food matrix sample (e.g., olive oil)

-

iso-Valeraldehyde-d7 (as internal standard solution, e.g., 10 µg/mL in methanol)

-

iso-Valeraldehyde (for calibration standards, e.g., 1 mg/mL in methanol)

-

Methanol (HPLC grade)

-

Sodium chloride (NaCl)

-

Headspace vials (20 mL) with magnetic crimp caps

-

GC-MS system with headspace autosampler

Procedure:

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking known amounts of the unlabeled iso-valeraldehyde stock solution into a control matrix (a sample known to contain little to no iso-valeraldehyde).

-

Typical concentration ranges might be 10, 50, 100, 500, and 1000 ng/g.

-

-

Sample and Standard Preparation:

-

Weigh 1.0 g of the sample (or calibration standard) into a 20 mL headspace vial.[13]

-

Add 1.0 g of NaCl to each vial to increase the volatility of the analyte.

-

Spike each vial (including calibration standards, quality controls, and unknown samples) with a fixed amount of the iso-valeraldehyde-d7 internal standard solution (e.g., 50 µL of 10 µg/mL, for a final concentration of 500 ng/g).

-

Immediately seal the vials with the crimp caps.

-

-

Headspace GC-MS Analysis:

-

Place the vials in the headspace autosampler.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.[13]

-

Injection: Inject a fixed volume of the headspace gas onto the GC column.

-

GC Separation: Use a suitable capillary column (e.g., DB-WAX) to separate the analytes.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS) against the concentration of the analyte for each calibration standard.

-

Use a linear regression model to fit the data.

-

Calculate the concentration of iso-valeraldehyde in the unknown samples by determining their peak area ratio and interpolating the concentration from the calibration curve.

-

Table 2: Typical GC-MS Parameters for iso-Valeraldehyde Analysis

| Parameter | Setting | Rationale |

| GC Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm | Polar column suitable for separating volatile aldehydes. |

| Oven Program | 40°C (hold 2 min), ramp to 220°C at 10°C/min | Provides good separation from other volatile matrix components. |

| Injector Temp | 230°C | Ensures complete volatilization of the sample. |

| Ion Source Temp | 230°C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization method producing reproducible fragments. |

| SIM Ions (Analyte) | m/z 86 (M+), 57, 44 | Quantifier (M+) and qualifier ions for confident identification. |

| SIM Ions (IS, d7) | m/z 93 (M+), 63, 48 | Mass-shifted ions corresponding to the deuterated standard. |

Visualization: Quantitative Analysis Workflow

Caption: Workflow for quantification using a deuterated internal standard.

Concluding Remarks

iso-Valeraldehyde-d7 is a powerful and versatile tool for chemical research. Its application extends from fundamental mechanistic studies, where it can provide definitive evidence for reaction pathways through the kinetic isotope effect, to high-throughput quantitative analyses, where it serves as the gold standard for accuracy and precision. The protocols outlined in this note provide a robust framework for implementing this tracer in the laboratory. By understanding the principles of isotopic labeling and following validated methodologies, researchers in organic synthesis, drug metabolism, and analytical chemistry can unlock new levels of insight and confidence in their experimental results.

References

-

Ataman Kimya. (n.d.). ISOVALERALDEHYDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Isovaleraldehyde. Retrieved from [Link]

-

American Chemical Society. (2019). Isovaleraldehyde. Retrieved from [Link]

-

Sanjay Chemicals. (n.d.). ISOVALERALDEHYDE. Retrieved from [Link]

-

Magritek. (2023). Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. Retrieved from [Link]

-

ScenTree. (n.d.). Isovaleraldehyde (CAS N° 590-86-3). Retrieved from [Link]

-

Kwiecien, R. A., et al. (2021). Reactions of NO3 with Aromatic Aldehydes: Gas-Phase Kinetics and Insights into the Mechanism of the Reaction. Atmospheric Chemistry and Physics. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Magritek. (2023). Deuterium NMR for reaction pathway tracing. Retrieved from [Link]

-

Wolfe, R. R. (1992). Stable Isotope Tracers: Technological Tools that have Emerged. In Energy Metabolism: Tissue Determinants and Cellular Corollaries. National Center for Biotechnology Information. Retrieved from [Link]

-

Jones, P. J. (1990). Relative advantages and disadvantages of stable isotopes over radioisotopes in human nutrition research. ResearchGate. Retrieved from [Link]

-

Simpson, N. E., & Evelhoch, J. L. (1999). Deuterium NMR tissue perfusion measurements using the tracer uptake approach: II. Comparison with microspheres in tumors. Magnetic Resonance in Medicine. Retrieved from [Link]

-

Baillie, T. A. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology. Retrieved from [Link]

-

Technology Networks. (2025). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

The Physiological Society. (2023). Stable Isotopes and their benefit to Physiological Research. Retrieved from [Link]

-

Guengerich, F. P. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. Retrieved from [Link]

-

Audran, G., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Gruen, L. C., & McTigue, P. T. (1964). Kinetics of the base-catalysed aldol condensation of acetaldehyde. ResearchGate. Retrieved from [Link]

Sources

- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. technologynetworks.com [technologynetworks.com]

- 3. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Isovaleraldehyde - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Deuteration - ThalesNano [thalesnano.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

minimizing isotopic exchange of deuterium in iso-Valeraldehyde-D7

Technical Support Center: iso-Valeraldehyde-D7

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Isotopic Exchange

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a critical issue for iso-Valeraldehyde-D7?

Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom, or vice versa[1]. For iso-Valeraldehyde-D7, this process compromises the isotopic purity of the molecule, which is critical for its use in pharmaceutical research and development. The strategic placement of deuterium can alter a compound's metabolic profile, often leading to improved pharmacokinetic properties[2][]. Loss of the deuterium label negates these benefits and can lead to inaccurate experimental results, particularly in quantitative analyses like LC-MS where isotopically labeled analogs serve as internal standards[4][5].

Q2: Which deuterium atoms on iso-Valeraldehyde-D7 are most susceptible to exchange?

The deuterium atoms most at risk are those on the carbon adjacent to the carbonyl group, known as the α-carbon. The hydrogens (or deuteriums) on this carbon are acidic and can be removed under certain conditions, leading to the formation of an enol or enolate intermediate[6][7][8][9]. Once this intermediate is formed, it can be re-protonated by a hydrogen source from the environment (like trace water or protic solvents), resulting in the loss of a deuterium atom. The deuteriums on the methyl groups and the β-carbon are generally much more stable.

Q3: What are the primary factors that cause deuterium loss in iso-Valeraldehyde-D7?

The primary drivers of isotopic exchange for aldehydes are exposure to acidic or basic conditions and the presence of protic solvents (e.g., water, methanol).[4][6][7][8][9] Both acid and base catalyze the keto-enol tautomerization, which is the mechanistic pathway for the exchange.[7][9] Additionally, factors like elevated temperature and exposure to moisture in the air can accelerate this process.

| Factor | Effect on Isotopic Stability | Underlying Reason |

| Acidic Conditions (pH < 7) | High Risk | Catalyzes the formation of an enol intermediate, facilitating D/H exchange.[7][8] |

| Basic Conditions (pH > 7) | High Risk | Catalyzes the formation of an enolate intermediate, which is highly reactive and prone to exchange.[6][7][10] |

| Protic Solvents (e.g., H₂O, MeOH) | High Risk | Provide a source of protons (¹H) that can replace deuterium atoms.[6][8] |

| Elevated Temperature | Moderate to High Risk | Increases the rate of all chemical reactions, including enolization and isotopic exchange. |

| Moisture/Humidity | Moderate Risk | Atmospheric water can be a source of protons for exchange, especially with hygroscopic solvents.[2][11] |

Troubleshooting Guides

Problem: I'm observing a significant loss of deuterium in my sample after storage.

Possible Cause: Improper storage conditions are the most likely culprit. Isovaleraldehyde is known to be sensitive to light and air, and incompatible with bases, strong oxidizing agents, and reducing agents.[12] The presence of acidic or basic impurities in the storage solvent or container can catalyze deuterium exchange over time.

Troubleshooting Steps:

-

Verify Storage Environment: Ensure the compound is stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and exposure to atmospheric moisture.[2][13] Refrigeration at 2-8°C is recommended.[12]

-

Inspect the Container: Use high-quality, inert containers (e.g., amber glass vials with PTFE-lined caps). Avoid plastic containers that may leach plasticizers or other contaminants.

-

Evaluate the Solvent: If stored in solution, ensure the solvent is aprotic (e.g., anhydrous acetonitrile, THF, dioxane) and of the highest purity. Residual water or acidic/basic impurities in the solvent can drive exchange.

-

Re-analyze Purity: If in doubt, re-confirm the isotopic purity of your stock material using ¹H NMR or mass spectrometry before use.

Problem: My isotopic purity is decreasing during my experimental workup.

Possible Cause: Steps in your experimental protocol are likely introducing conditions that facilitate isotopic exchange. Aqueous workups, extractions with acidic or basic solutions, or chromatography on certain stationary phases can all contribute to deuterium loss.

Troubleshooting Steps:

-

Analyze Each Step: Review your entire workflow to identify any steps involving protic solvents, acids, or bases. Even brief exposure can cause significant exchange.

-

Modify Aqueous Workups:

-

Minimize the time the compound is in contact with aqueous layers.

-

Work at low temperatures (e.g., on an ice bath) to slow the rate of exchange.

-

Ensure the pH of aqueous solutions is as close to neutral as possible. If pH adjustment is necessary, consider using deuterated buffers.

-

-

Choose Chromatography Media Carefully:

-

Standard silica gel can be acidic and may promote exchange. Consider using deactivated (e.g., base-washed) silica or alternative stationary phases like alumina.

-

When possible, use aprotic mobile phases.

-

-

Implement Anhydrous Techniques: Handle all solutions under an inert atmosphere and use oven-dried glassware to minimize exposure to moisture.[11][13]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for deuterium loss.

Mechanistic Deep Dive: The Chemistry of Deuterium Exchange

Understanding the mechanism of isotopic exchange is key to preventing it. The process is driven by the formation of an enol or enolate intermediate, which is catalyzed by either acid or base.[4][7][9]

Base-Catalyzed Exchange

Under basic conditions, a base (like the deuteroxide analog of hydroxide, OD⁻) removes a deuterium from the α-carbon to form an enolate.[14][15] This enolate is then protonated by a hydrogen source from the solvent (e.g., H₂O), resulting in the loss of the deuterium label.[7]

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,3!"]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#34A853", penwidth=2];

} enddot Caption: Base-catalyzed deuterium exchange mechanism.

Acid-Catalyzed Exchange

In an acidic environment, the carbonyl oxygen is first protonated by an acid (like D₃O⁺).[8] This makes the α-deuteriums more acidic. A weak base (like D₂O) can then remove a deuterium to form an enol. Tautomerization back to the keto form can then incorporate a proton from the solvent.[8]

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,3!"]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#34A853", penwidth=2];

} enddot Caption: Acid-catalyzed deuterium exchange mechanism (first two steps).

Experimental Protocols

Protocol 1: Recommended Storage and Handling

-

Receipt and Inspection: Upon receipt, inspect the container for any damage. Store immediately under the recommended conditions.

-

Inert Atmosphere: For long-term storage, keep the compound in its original sealed container. Once opened, flush the vial with a dry, inert gas (argon or nitrogen) before re-sealing.[13]

-

Temperature Control: Store vials upright in a refrigerator at 2-8°C.[12][16] Do not freeze, as this can cause condensation issues upon thawing.

-

Solvent Selection: If preparing a stock solution, use a high-purity, anhydrous, aprotic solvent (e.g., Acetonitrile, Dioxane, THF). Purchase solvents in Sure/Seal™ bottles or use freshly dried solvent from a still.

-

Dispensing: Use standard syringe techniques to dispense the material, pre-flushing the syringe with inert gas to avoid introducing moist air into the vial.[16]

Protocol 2: Monitoring Isotopic Purity using ¹H NMR Spectroscopy

This protocol provides a method to quantify the percentage of deuterium at the α-position.

-

Sample Preparation:

-

Accurately weigh a small amount of iso-Valeraldehyde-D7 into a clean, dry NMR tube.

-

Add a deuterated solvent that does not have signals overlapping with the analyte (e.g., CDCl₃, Acetone-d₆).

-

Add a known quantity of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

-

-

Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

-

-

Analysis:

-

Integrate the signal corresponding to the residual α-proton on iso-valeraldehyde.

-

Integrate the signal of the internal standard.

-

Compare the integral of the α-proton to the integral of the internal standard to calculate the molar quantity of the exchanged species.

-

The percentage of deuterium loss can be calculated based on the initial expected purity.

-

References

-

Chemistry LibreTexts. (2023). Deuterium Exchange. [Link]

-

quimicaorganica.org. Hydrogen - Deuterium exchange. [Link]

-

Chemistry LibreTexts. (2021). 10.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Wikipedia. Hydrogen–deuterium exchange. [Link]

-

JoVE. (2023). Reactivity of Enols. [Link]

-

MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

-

ResearchGate. Methods for the synthesis of deuterated aldehydes. [Link]

-

ResearchGate. Proposed mechanism of hydrogen–deuterium exchange via enolate formation. [Link]

-

YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. [Link]

-

YouTube. (2022). Enols and Enolates 2: Deuterium Exchange. [Link]

-

ACS Publications. Solvent Isotope Effects on Alkane Formation by Cyanobacterial Aldehyde Deformylating Oxygenase and Their Mechanistic Implications. [Link]

-

MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

-

ResearchGate. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

-

ResearchGate. Solvent and substrate isotope effects on the enolization and carbon-acid ionization of isobutyrophenone. [Link]

-

Ataman Kimya. ISOVALERALDEHYDE. [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

-

Chromservis. Deuterated - Solvents, Reagents& Accessories. [Link]

-

Amsterdam UMC. (2024). Computational Tools for Hydrogen−Deuterium Exchange Mass Spectrometry Data Analysis. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

-

Corin Wagen. (2023). Isotope Effects in Aldehyde Protonation. [Link]

-

DTIC. (1980). Solvent Isotope Effects Upon the Kinetics of some Simple Electrode Reactions. [Link]

Sources

- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hydrogen - Deuterium exchange [quimicaorganica.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Reactivity of Enols [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Isovaleraldehyde | 590-86-3 [chemicalbook.com]

- 13. labinsights.nl [labinsights.nl]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. chromservis.eu [chromservis.eu]

resolving chromatographic separation of isovaleraldehyde from its deuterated standard

Technical Support Center: Isovaleraldehyde Analysis Senior Application Scientist Desk

Executive Summary: The Deuterium Dilemma

Welcome to the technical guide for the analysis of Isovaleraldehyde (3-methylbutanal) and its deuterated standard (Isovaleraldehyde-d6).

The Core Challenge: In high-precision quantitative analysis (GLP/GMP), we use stable isotope-labeled standards (ISTDs) because we assume they behave identically to the analyte. However, with small, volatile molecules like isovaleraldehyde, this assumption often fails due to the Chromatographic Isotope Effect .[1]

-

The Physics: The C-D bond is shorter and vibrates at a lower frequency than the C-H bond.[1] This reduces the molecular volume and polarizability (van der Waals forces) of the deuterated molecule.

-

The Result:

"Resolving" the Separation: Depending on your goal, "resolving" has two meanings. This guide addresses both:

-

Quantitation (Most Common): You want to eliminate separation so the ISTD compensates for matrix effects (ion suppression) at the exact same moment.[1]

-

Characterization: You want to achieve separation to study the isotope effect or purify the compound.[1]

Module 1: GC-MS Headspace Analysis (Primary Method)

For volatile aldehydes, Headspace (HS) GC-MS is the gold standard.[1] It avoids the need for derivatization but is highly susceptible to the isotope effect.[1]

Protocol: Optimized HS-GC-MS Parameters

Goal: Minimize retention time shift to ensure accurate quantitation.

| Parameter | Setting | Rationale |

| Column | DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) | "624" phases (Cyanopropylphenyl) offer better selectivity for volatile aldehydes than pure PDMS (DB-1), reducing peak tailing. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Consistent flow is critical for maintaining reproducible retention time shifts.[1] |

| Oven Program | 40°C (hold 3 min) | A slower ramp at the start focuses the peak, but if d6/d0 separation is too wide, increase the ramp rate to 20°C/min to force co-elution. |

| Headspace | Incubation: 60°C for 20 min | 60°C is sufficient to volatilize isovaleraldehyde (BP 92°C) without degrading the matrix.[1] |

| Split Ratio | 10:1 to 20:1 | Prevents column overload.[1] Aldehydes easily overload thin films, causing fronting that masks the ISTD.[1] |

| MS Source | 230°C | Prevents condensation of heavier matrix components.[1] |

| SIM Ions | Native: | Note: The base peak is often |

Troubleshooting GC Separation

-

Issue: The d6 peak elutes 0.1–0.2 minutes before the native peak.

-

Fix: This is the "Inverse Isotope Effect." In GC, you cannot easily change the chemistry to fix this.[1]

Module 2: LC-MS Analysis with DNPH Derivatization

Direct LC-MS of isovaleraldehyde is poor due to lack of ionization and volatility.[1] We use 2,4-Dinitrophenylhydrazine (DNPH) derivatization to create a stable, UV/MS-active hydrazone.[1]

The Chemistry

Isovaleraldehyde + DNPH

Figure 1: Reaction pathway for stabilizing isovaleraldehyde for LC-MS analysis.

Protocol: LC-MS/MS Method

| Parameter | Setting | Rationale |

| Derivatization | Add DNPH (in ACN/H3PO4) to sample. Incubate 30 min @ RT. | Acid catalysis is required.[1] Quench with pyridine or ammonium acetate if necessary to protect the column.[1] |

| Column | Pentafluorophenyl (PFP) or C18 | PFP is superior for resolving structural isomers (e.g., separating isovaleraldehyde from n-valeraldehyde) via |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Methanol can cause esterification of residual acids; ACN is preferred for DNPH derivatives.[1] |

| Gradient | 40% B | DNPH derivatives are hydrophobic.[1] They elute late. |

| Detection | ESI Negative Mode (or APCI) | DNPH derivatives ionize best in Negative Mode ( |

| MRM Transitions | Native: 265 | The fragment 163 corresponds to the dinitrophenyl group (common to both). |

Module 3: Troubleshooting & Decision Logic

Q: My d6-standard is separating from my analyte. Is this a problem?

-

Scenario A: The separation is small (< 0.1 min).

-

Scenario B: The separation is large (> 0.2 min) and matrix effects are high.

Figure 2: Workflow for managing unwanted chromatographic resolution of isotopologues.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does Isovaleraldehyde-d6 elute before the native compound in RPLC? This is the Inverse Isotope Effect . The C-D bond is shorter (approx.[1] 0.003–0.005 Å) and less polarizable than the C-H bond.[1] In Reversed-Phase LC, retention is driven by hydrophobicity (expulsion from water).[1] Because the deuterated molecule is slightly smaller and has lower dispersion forces, it is "less hydrophobic" in the context of the solvophobic theory, causing it to spend less time in the stationary phase.

Q2: Can I use a C13-labeled standard instead?

Yes, and you should. If you can source Isovaleraldehyde-

Q3: I see two peaks for my Isovaleraldehyde-DNPH derivative. Why? DNPH derivatization can form Syn- and Anti- isomers (E/Z isomers) around the C=N double bond.

-

Fix: These isomers often equilibrate or separate.[1] In acidic mobile phases, they might merge.[1] If they are separated, sum the areas of both peaks for quantitation.[1] Do not treat them as impurities.

Q4: How do I separate Isovaleraldehyde from 2-Methylbutyraldehyde (structural isomer)? These are difficult to separate on standard C18.

-

Solution: Use a PFP (Pentafluorophenyl) column.[1][2][3] The fluorine atoms on the ring interact differently with the branched methyl positions of the two isomers, providing baseline resolution.[1]

References

-

BenchChem. (2025).[1][4][5] Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds. Link

-

National Institutes of Health (NIH). (2024).[1] Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. PMC Archives. Link

-

Shimadzu Application News. (2018). Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. Link

-

Agilent Technologies. (2023).[1] Analysis of DNPH-derivatized Aldehydes and Ketones using LCMS. Technical Note 5991-2125EN. Link

-

Restek Corporation. Isovaleraldehyde Compound Information and Applications for GC. Link

Sources

selecting the appropriate SPE cartridge for iso-Valeraldehyde-D7 cleanup

Current Status: Operational Role: Senior Application Scientist Topic: Solid Phase Extraction (SPE) Strategy for Iso-Valeraldehyde-D7 Audience: Bioanalytical Researchers & Method Developers

Executive Summary: The "Volatility Trap"

CRITICAL WARNING: If you are attempting to perform Solid Phase Extraction (SPE) on "naked" iso-Valeraldehyde-D7 (3-methylbutanal-d7) without prior derivatization, stop immediately.

Iso-Valeraldehyde is a volatile, short-chain aldehyde (Boiling Point ~90°C). In a standard SPE workflow, the evaporative concentration steps required after elution will result in >80% analyte loss due to volatilization. Furthermore, its semi-polar nature makes retention on standard C18 difficult in aqueous matrices without breakthrough.

The Solution: The industry-standard protocol (aligned with EPA Method 8315A) requires derivatization with 2,4-Dinitrophenylhydrazine (DNPH) prior to or during SPE. This converts the volatile aldehyde into a stable, lipophilic hydrazone derivative that is easily retained on SPE cartridges and detectable via UV (360 nm) or LC-MS/MS.

Cartridge Selection Guide

Selecting the right sorbent depends on your matrix complexity. For the DNPH-derivative of iso-Valeraldehyde-D7, we utilize Reversed-Phase (RP) retention mechanisms.

Sorbent Comparison Table

| Feature | Silica-Based C18 (End-capped) | Polymeric Reversed-Phase (HLB/DVB) | Recommendation |

| Chemistry | Octadecyl silane bonded to silica | Divinylbenzene-N-vinylpyrrolidone copolymer | Polymeric |

| Retention Mechanism | Hydrophobic interaction | Hydrophilic-Lipophilic Balance | Polymeric offers dual retention |

| pH Stability | pH 2–8 | pH 0–14 | Polymeric is safer for acidic DNPH reagents |

| Drying Issue | Sorbent must stay wet during conditioning | Resistant to drying out | Polymeric reduces user error |

| Capacity | Moderate | High (2-3x surface area of C18) | Polymeric handles matrix load better |

| Primary Use Case | Drinking water (EPA 8315A standard) | Plasma, Urine, Complex Bio-fluids | Select Polymeric for Bioanalysis |

Scientist's Verdict:

-

For Regulatory Water Testing: Use C18 (e.g., 6 mL, 500 mg) to strictly adhere to EPA 8315A.

-